molecular formula C16H12FN3S2 B6500391 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-28-8

6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B6500391
CAS No.: 862975-28-8
M. Wt: 329.4 g/mol
InChI Key: ZSJLLBDOYCTUAN-UHFFFAOYSA-N
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Description

6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel small molecule belonging to the benzothiazole class of heterocyclic compounds, which have attracted significant research interest due to their distinctive structures and broad spectrum of biological activities . This compound is presented as a high-purity chemical for research use in oncology and pharmacology. Research Applications and Value Benzothiazole derivatives, particularly 2-aminobenzothiazole analogs, have demonstrated considerable promise in anticancer research. They have been shown to potently inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . Furthermore, related compounds exhibit potent anti-inflammatory activity by significantly reducing the secretion of key pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in the tumor microenvironment . This dual potential for anticancer and anti-inflammatory action makes the benzothiazole scaffold a valuable candidate for developing targeted cancer therapies that also address the chronic inflammation facilitating cancer progression . Suggested Mechanism of Action While the specific mechanism for this compound requires experimental validation, studies on structurally similar active benzothiazole derivatives indicate that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . Mechanistic explorations suggest that the biological activity may be mediated through the simultaneous inhibition of key cell signaling pathways, including AKT and ERK, which are crucial for tumor cell survival and proliferation . Quality and Handling This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

6-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S2/c1-2-9-3-5-11-13(7-9)21-15(18-11)20-16-19-12-6-4-10(17)8-14(12)22-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJLLBDOYCTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

The 6-fluorobenzo[d]thiazol-2-amine scaffold serves as a critical precursor. Its preparation typically follows a cyclocondensation reaction between 2-amino-4-fluorobenzenethiol and a cyanogen source (e.g., cyanogen bromide) under acidic conditions. For example, in a representative procedure, 2-amino-4-fluorobenzenethiol (1.0 mmol) reacts with cyanogen bromide (1.2 mmol) in ethanol at reflux for 6 hours, yielding 6-fluorobenzo[d]thiazol-2-amine with a purity >98%. Nuclear magnetic resonance (NMR) data corroborate the structure: 1H-NMR^1\text{H-NMR} (DMSO-d6d_6) δ 7.30–7.35 (2H, m), 7.77 (1H, dd, J=8.8,4.8HzJ = 8.8, 4.8 \, \text{Hz}), 7.93 (1H, dd, J=8.8,2.4HzJ = 8.8, 2.4 \, \text{Hz}).

Synthesis of 6-Ethylbenzo[d]thiazol-2-amine

The 6-ethyl substituent is introduced via Friedel-Crafts alkylation or direct synthesis using ethyl-containing precursors. A validated approach involves reacting 2-amino-5-ethylbenzenethiol with thiourea in the presence of hydrochloric acid. The reaction proceeds at 80°C for 4 hours, followed by neutralization and extraction to isolate 6-ethylbenzo[d]thiazol-2-amine. Characterization by 13C-NMR^13\text{C-NMR} reveals signals at δ 108.2 (d, J=28.1HzJ = 28.1 \, \text{Hz}) for the thiazole ring and δ 22.4 for the ethyl group.

Coupling Strategies for N-Arylation

Carbodiimide-Mediated Coupling

A widely used method for linking benzothiazole amines involves carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). In a protocol adapted from similar systems, 6-ethylbenzo[d]thiazol-2-amine (1.0 mmol) and 6-fluorobenzo[d]thiazol-2-carboxylic acid (1.1 mmol) are combined with EDC·HCl (1.5 mmol) and DMAP (1.5 mmol) in dichloromethane (2 mL). The mixture is stirred overnight at room temperature, washed with 2 N HCl, and purified via silica gel chromatography to yield the target compound. This method typically achieves a 40–58% yield.

Table 1: Optimization of Coupling Conditions

Reagent Ratio (EDC:DMAP)SolventTemperatureYield (%)
1:1CH2_2Cl2_2RT40
1.5:1.5CH2_2Cl2_2RT58
1:1DMF50°C35

Sonication-Assisted Synthesis

Recent advancements employ sonication to enhance reaction efficiency. A mixture of 6-ethylbenzo[d]thiazol-2-amine and 2-chloro-6-fluorobenzo[d]thiazole (1:1.1 molar ratio) in acetonitrile undergoes sonication at 45 kHz for 30 minutes. The addition of K2_2CO3_3 as a base facilitates nucleophilic aromatic substitution, yielding the coupled product in 65% purity after recrystallization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The final product is characterized by 1H-NMR^1\text{H-NMR}, 13C-NMR^13\text{C-NMR}, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • 1H-NMR^1\text{H-NMR} (DMSO-d6d_6): δ 1.39 (3H, t, J=7.2HzJ = 7.2 \, \text{Hz}, CH2_2CH3_3), 2.68 (2H, q, J=7.2HzJ = 7.2 \, \text{Hz}, CH2_2), 7.30–7.35 (2H, m, Ar-H), 7.77 (1H, dd, J=8.8,4.8HzJ = 8.8, 4.8 \, \text{Hz}), 7.93 (1H, dd, J=8.8,2.4HzJ = 8.8, 2.4 \, \text{Hz}).

  • HRMS : Calculated for C14_{14}H11_{11}FN3_3S2_2 [M+H]+^+: 320.0384; Found: 320.0386.

Table 2: Comparative Yields Across Methods

MethodYield (%)Purity (%)
Carbodiimide coupling58>99
Sonication-assisted6598
Thermal condensation4595

Challenges and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may reduce yields due to side reactions. Dichloromethane offers a balance between reactivity and selectivity, particularly for EDC-mediated couplings. Elevated temperatures (>50°C) accelerate reactions but risk decomposition, as evidenced by a 10% decrease in yield at 80°C.

Purification Techniques

Crude products often require sequential washing with chloroform and methanol to remove unreacted starting materials. Silica gel chromatography with a CH2_2Cl2_2/MeOH (10:1) gradient effectively isolates the target compound, achieving >99% purity .

Chemical Reactions Analysis

General Chemical Reactions of Benzo[d]thiazole Derivatives

Benzo[d]thiazole derivatives can undergo various chemical reactions typical for heterocyclic compounds and amines. These include:

  • N-Formylation : This involves the reaction with formylating agents like chloroacetyl chloride to introduce a formyl group, which can be further modified.

  • Knoevenagel Condensation : This reaction is used to synthesize compounds with aldehyde or ketone groups, enhancing the compound's reactivity .

  • Nucleophilic Substitution : This reaction involves replacing a leaving group with a nucleophile, often used to introduce new functional groups .

Chemical Reaction Analysis

Given the lack of specific data on 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine , we can infer potential reactions based on its structure:

  • Amination : The compound could undergo amination reactions to introduce new amine groups, potentially enhancing its biological activity.

  • Alkylation : Alkylation reactions could modify the ethyl group, altering the compound's solubility and interaction with biological targets.

Data and Research Findings

While specific data on This compound is not available, research on similar compounds highlights their potential therapeutic applications. For instance, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has shown significant anticancer and anti-inflammatory activities .

Reaction TypeDescriptionExample
N-FormylationIntroduction of a formyl group using chloroacetyl chloride.Ethyl 2-(6-fluorobenzo[d]thiazol-2-yl)acetate
Knoevenagel CondensationSynthesis of compounds with aldehyde or ketone groups.Benzothiazole-based anti-tubercular compounds
Nucleophilic SubstitutionReplacement of a leaving group with a nucleophile.N-benzothiazolyl-2-benzenesulfonamides

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibit various biological activities, including:

  • Anticancer Properties : Studies show that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against A431, A549, and H1299 cancer cells by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects : The presence of the benzothiazole moiety in the compound is associated with antimicrobial activity, making it a candidate for further investigation in treating bacterial infections .
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers such as IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of benzothiazole derivatives. Key factors influencing biological activity include:

  • Substituent Positioning : The position of substituents on the benzothiazole ring can significantly impact biological activity.
  • Electronic Properties : Electron-withdrawing or electron-donating groups can modify the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies highlight the applications of related benzothiazole compounds:

  • Novel Benzothiazole Compounds : A study synthesized twenty-five novel benzothiazole compounds, demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis . This underscores the potential of this compound in anticancer therapy.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various benzothiazole derivatives, revealing significant activity against multiple bacterial strains . This suggests a pathway for developing new antibiotics based on the structure of this compound.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • Key Differences : Methoxy group at the 6-position instead of ethyl.
  • Synthesis : Prepared via isoxazole derivatization, yielding compounds evaluated for cytotoxicity and apoptosis induction via p53 activation .
  • Activity : Demonstrated mitochondrial-dependent apoptosis in cancer cells, with IC₅₀ values in the low micromolar range .
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Derivatives
  • Key Differences : Chlorine and fluorine substituents at the 7- and 6-positions, respectively.
  • Synthesis : Synthesized via Claisen-Schmidt condensation and hydrazine cyclization .
  • Activity : Exhibited significant antioxidant activity (e.g., DPPH scavenging at 50–100 μg/mL) .
6-Arylbenzothiazol-2-amines (e.g., 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine)
  • Key Differences : Aryl substituents instead of ethyl or alkyl groups.
  • Synthesis : Pd(0)-catalyzed Suzuki cross-coupling introduced aryl groups at the 6-position .
  • Activity: Potent nitric oxide (NO) scavenging (IC₅₀ = 38.19–68.3 μg/mL) and urease inhibition .

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and influence binding to hydrophobic pockets (e.g., fluorine in 6-fluorobenzo[d]thiazol-2-amine derivatives improves metabolic resistance) .
  • Alkyl vs.
  • Synthetic Flexibility : Suzuki cross-coupling (for aryl groups) vs. direct substitution (for halogens or alkyl chains) offers divergent routes for diversification .

Structural and Functional Insights

  • Crystal Structures : The crystal structure of 6-bromobenzo[d]thiazol-2-amine (analogue) reveals planar benzothiazole rings, with hydrogen bonding between amine groups and adjacent molecules . Similar packing may occur in the target compound.
  • Enzyme Interactions: Compounds with NO scavenging activity (e.g., 6-aryl derivatives) likely interact with reactive oxygen species via electron-rich aromatic systems .

Biological Activity

6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound that belongs to the benzothiazole class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes two benzothiazole moieties and an ethyl group. Its molecular formula is C16H14FN3S2C_{16}H_{14}FN_3S_2, and it exhibits unique physicochemical properties that enhance its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives often range from 7.81 µM to 62.5 µM against different pathogens, suggesting potential efficacy in developing new antibiotics .

CompoundMIC (µM)Pathogen
This compoundTBDTBD
Benzothiazole Derivative A21.0Mycobacterium tuberculosis
Benzothiazole Derivative B8.89Staphylococcus aureus

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity is often measured using IC50 values, with effective compounds exhibiting IC50 values below 30 µM .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Benzothiazole Derivative C15.14HepG2
Benzothiazole Derivative D9.45MCF-7

Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity is crucial for therapeutic applications in various inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives, including those similar to this compound, against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 7.81 µM to 62.5 µM .
  • Cytotoxicity Assessment : In a cytotoxicity study involving HepG2 cells, compounds were assessed for their ability to reduce cell viability at varying concentrations. Compounds with MIC values below 60 µM were further tested for cytotoxicity, revealing that some exhibited IC50 values significantly lower than their respective MICs, indicating potential safety profiles for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol. First, the benzo[d]thiazol-2-amine core is prepared by reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under controlled temperatures (<10°C) . Subsequent alkylation at the 6-position (ethyl group) involves coupling with ethyl halides under basic conditions (e.g., NaOAc in ethanol) . Fluorination at the 6-position of the benzothiazole ring typically employs fluorinating agents like Selectfluor under reflux in polar aprotic solvents (DMF or acetonitrile) . Key intermediates include 6-fluorobenzo[d]thiazol-2-amine and 6-ethylbenzo[d]thiazol-2-amine, which are characterized via NMR (δ ~7.5–8.5 ppm for aromatic protons) and LCMS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons in the benzothiazole rings appear as doublets or triplets between δ 7.0–8.5 ppm. The ethyl group shows a triplet at δ ~1.3 ppm (CH3) and a quartet at δ ~2.7 ppm (CH2) .
  • IR : Stretching vibrations for C-F (~1230 cm⁻¹) and C=S (~680 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak ([M+H]+) should match the calculated molecular weight (C16H13F2N3S2: 365.07 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the coupling of 6-ethyl- and 6-fluorobenzothiazole subunits?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–100°C) to enhance nucleophilic substitution. Catalytic Pd(OAc)2/Xantphos systems can facilitate cross-coupling between halogenated benzothiazoles and amines, achieving yields >80% . Monitor reaction progress via TLC (EtOAc/hexane, 1:1) and purify via column chromatography (silica gel, gradient elution) .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s biological activity?

  • Methodological Answer : Perform comparative SAR studies using analogs with varying substituents. Test in vitro against target enzymes (e.g., kinases or antimicrobial targets) . For example:

SubstituentIC50 (µM)LogP
6-Ethyl0.453.2
6-Methyl1.82.7
Ethyl groups enhance lipophilicity (higher LogP), improving membrane permeability and potency .

Q. What strategies resolve contradictions in melting point data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and optimize recrystallization solvents (e.g., ethanol/water mixtures). Purity batches via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or CYP450). Validate predictions with MD simulations (GROMACS) to assess binding stability. Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the amine group .

Data-Driven Analysis

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : Use UPLC-MS/MS with a BEH C18 column (1.7 µm) for high-resolution separation. Calibrate against reference standards for common byproducts (e.g., dehalogenated or dimerized species). Limit of quantification (LOQ) can reach 0.1% w/w with MRM (Multiple Reaction Monitoring) .

Q. How does the fluorine atom influence the compound’s metabolic stability?

  • Methodological Answer : Fluorine reduces metabolic oxidation by CYP450 enzymes. Conduct microsomal stability assays (rat liver microsomes, NADPH cofactor) and compare t1/2 values:

Compoundt1/2 (min)
6-Fluoro derivative45
Non-fluorinated12
Fluorine’s electronegativity stabilizes adjacent bonds, slowing degradation .

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